

JTE 7-31: A Technical Guide to its Pharmacology and Toxicology

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Compound of Interest

Compound Name: JTE 7-31

Cat. No.: B1673101

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Introduction

JTE 7-31 is a synthetic cannabinoid receptor agonist developed by Japan Tobacco. It exhibits high selectivity for the cannabinoid receptor type 2 (CB2), with a lower affinity for the cannabinoid receptor type 1 (CB1).^[1] This selectivity profile makes **JTE 7-31** a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. This guide provides an in-depth overview of the pharmacology and toxicology of **JTE 7-31**, based on available scientific literature.

Pharmacology

Mechanism of Action

JTE 7-31 acts as an agonist at cannabinoid receptors, with a strong preference for the CB2 receptor. Agonism at the CB2 receptor is associated with a range of pharmacological effects, including immunomodulatory, anti-inflammatory, and anti-allergic properties.

Receptor Binding Affinity

Quantitative data on the binding affinity of **JTE 7-31** for human cannabinoid receptors is summarized in the table below. The inhibition constant (K_i) is a measure of the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. A lower K_i value indicates a higher binding affinity.

Receptor	K_i (nM)	Reference
Human CB1	11	[1]
Human CB2	0.088	[1]

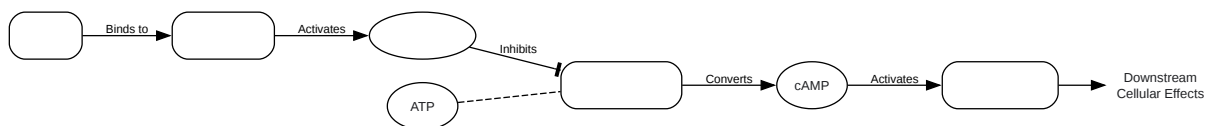
Table 1: Binding Affinity of **JTE 7-31** for Human Cannabinoid Receptors

Signaling Pathways

Activation of the CB2 receptor by an agonist like **JTE 7-31** initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the CB2 receptor primarily couples to inhibitory G-proteins (G_i/o). While specific signaling studies on **JTE 7-31** are limited, the generally accepted downstream pathways for CB2 receptor activation are depicted below.

Canonical CB2 Receptor Signaling Pathway

This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

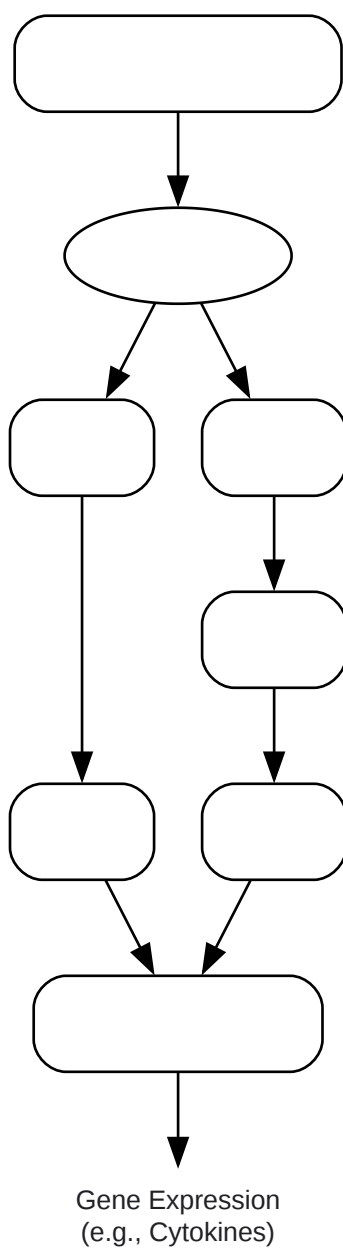


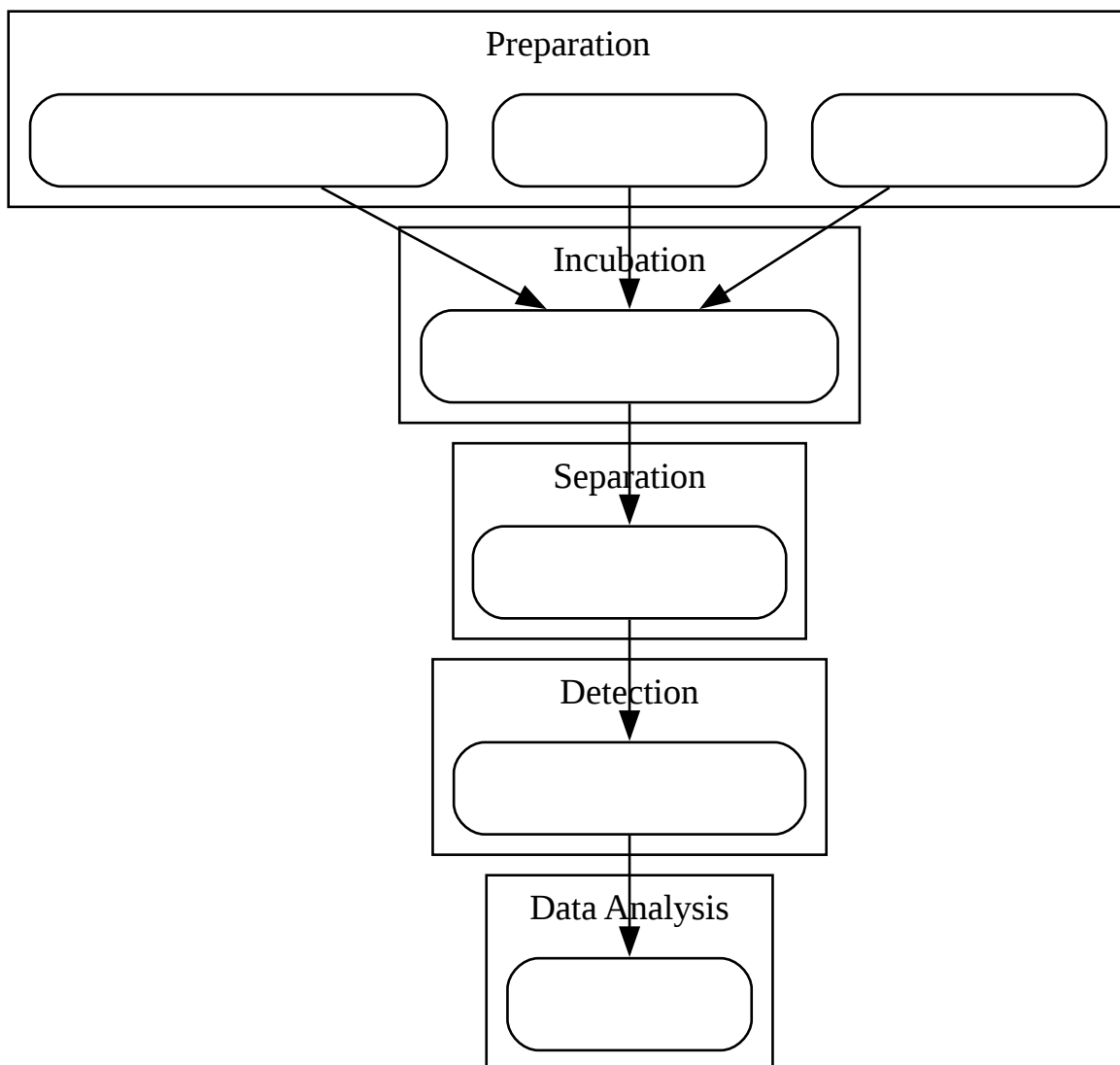
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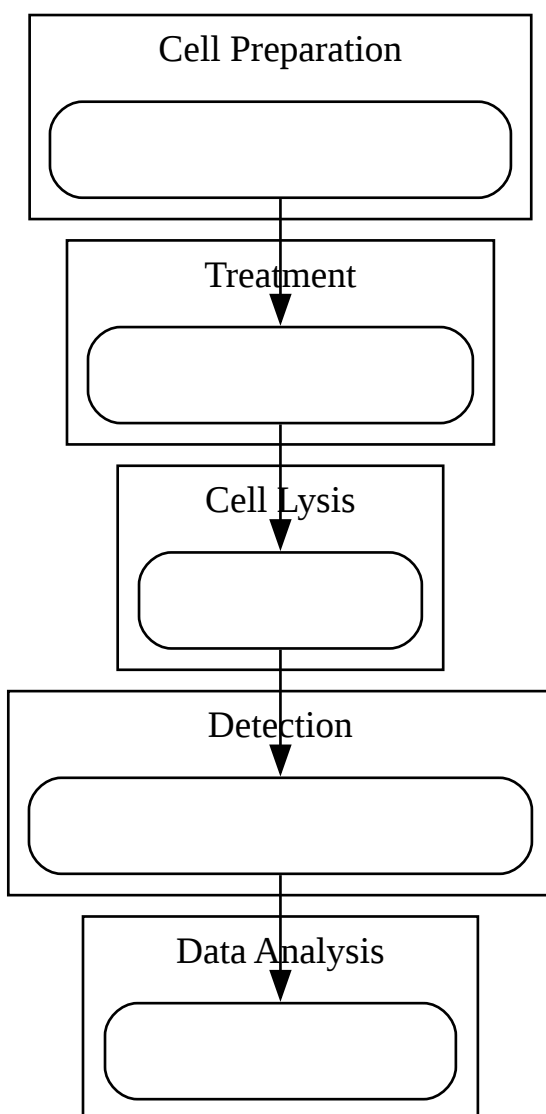
Canonical CB2 Receptor Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) Pathway

CB2 receptor activation can also lead to the activation of the MAPK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and inflammation.







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References

- 1. JTE 7-31 - Wikipedia [en.wikipedia.org]

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